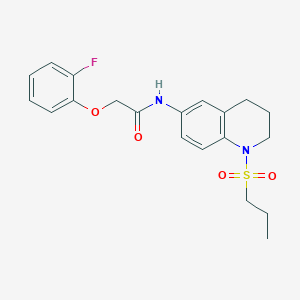

2-(2-fluorophenoxy)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-fluorophenoxy)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C20H23FN2O4S and its molecular weight is 406.47. The purity is usually 95%.

BenchChem offers high-quality 2-(2-fluorophenoxy)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-fluorophenoxy)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structural Aspects and Properties

- Salt and Inclusion Compounds of Isoquinoline Derivatives : Research by Karmakar, Sarma, and Baruah (2007) focused on the structural aspects of amide-containing isoquinoline derivatives. These compounds formed gels or crystalline solids upon treatment with different mineral acids, exhibiting varied fluorescence emissions based on their protonated states and interactions with host molecules. Such findings indicate potential applications in materials science, particularly in the development of fluorescent materials and gels for various technological applications (Karmakar et al., 2007).

Synthesis and Chemical Reactions

- Synthesis of Dihaloquinolones : A study by Al-Masoudi (2003) described the synthesis of quinolone derivatives bearing mercapto groups. These compounds were synthesized through reactions involving chloro-fluoroquinoline, showcasing the versatility of quinoline derivatives in chemical synthesis. Such studies highlight the potential of these compounds in the development of new chemical entities with possible applications in pharmaceuticals and chemical research (Al-Masoudi, 2003).

Fluorescence Derivatization and Analysis

- Fluorescence Derivatization Reagent for Alcohols : Research conducted by Yoshida, Moriyama, and Taniguchi (1992) identified a sulfonylquinoline derivative as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography (HPLC). This application is crucial for analytical chemistry, where such derivatives can be used for the detection and quantification of alcohols in various samples, offering high sensitivity and specificity (Yoshida et al., 1992).

Microwave-Assisted Synthesis

- Microwave Irradiation in Synthesis : A study by Kidwai, Sapra, and Bhushan (1999) explored the use of microwave irradiation for the fluorination of chloro-formylquinolines, significantly reducing reaction times and improving yields. This methodology demonstrates the potential of microwave-assisted synthesis in organic chemistry, particularly in enhancing the efficiency of fluorination reactions, which are relevant in the development of fluorinated pharmaceuticals and materials (Kidwai et al., 1999).

Inhibition Studies

- Inhibition by Ketone Transition State Analog : Research on the inhibition of acetylcholinesterase by ketone transition state analogs, including phenoxyacetone and related compounds, by Dafforn et al. (1982), indicates the significance of these compounds in studying enzyme inhibition mechanisms. Such studies are foundational in the development of inhibitors for therapeutic use, highlighting potential applications in drug discovery for diseases where enzyme regulation is a therapeutic target (Dafforn et al., 1982).

Propiedades

IUPAC Name |

2-(2-fluorophenoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4S/c1-2-12-28(25,26)23-11-5-6-15-13-16(9-10-18(15)23)22-20(24)14-27-19-8-4-3-7-17(19)21/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHBPCDSNLAPKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenoxy)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclohexyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methylurea](/img/structure/B2915110.png)

![N1-(4-fluorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2915111.png)

![3-allyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2915116.png)

![3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide](/img/structure/B2915119.png)

![2-(3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2915120.png)

![5-(Oxan-3-ylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2915126.png)

![3-[(2-Methoxyadamantan-2-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2915129.png)